![molecular formula C5H7F3O5S B3215019 Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)- CAS No. 115724-80-6](/img/structure/B3215019.png)
Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-
Overview
Description
Scientific Research Applications
Resolution and Determination of Active Enantiomers
In the study of nonsteroidal antiandrogens, the resolution of precursor compounds through chromatographic separation and the determination of the absolute configuration of active enantiomers are key steps. This involves the use of derivatives of propanoic acid for the synthesis and structural elucidation of pharmacologically active compounds (Tucker & Chesterson, 1988).
Adsorption by Soils and Sediments
The adsorption behavior of herbicides, including esters of propanoic acid, in various soils and sediments has been extensively studied. Understanding how these compounds interact with soil components is crucial for assessing their environmental impact and effectiveness as herbicides (Rick, Slife, & Banwart, 1987).
Synthesis of Functional Polymers
The synthesis of various derivatives of ω-alkenoates, including those related to propanoic acid esters, serves as a foundation for the development of functional polymers. These polymers have potential applications in a wide range of industries, from materials science to biotechnology (Purgett et al., 1988).
Catalytic Applications
Sulfuric acid derivatives, including those related to propanoic acid esters, have been used as catalysts in various chemical reactions. For example, they can catalyze the condensation reaction between aromatic aldehydes and other compounds, showcasing their versatility in synthetic chemistry (Tayebi et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The compound’s molecular weight (23617 g/mol ) and structure suggest that it may have certain pharmacokinetic properties that affect its bioavailability.
Result of Action
The trifluoromethyl group’s involvement in various biochemical reactions suggests that the compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O5S/c1-3(4(9)12-2)13-14(10,11)5(6,7)8/h3H,1-2H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIWVDWTECBESF-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)
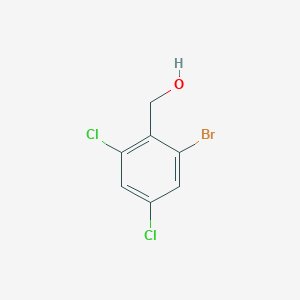
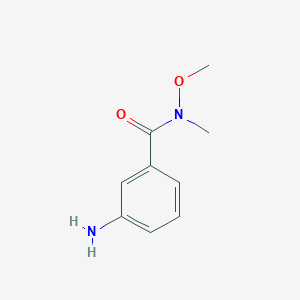
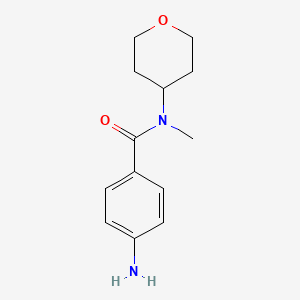
amine](/img/structure/B3214972.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)
![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)

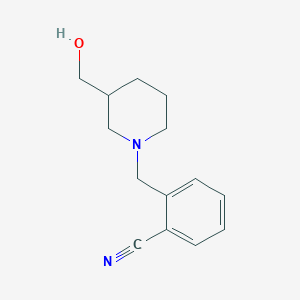
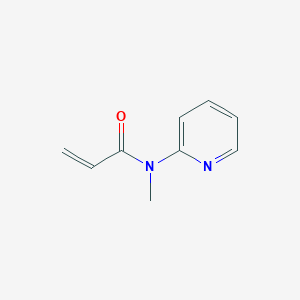
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol](/img/structure/B3215005.png)
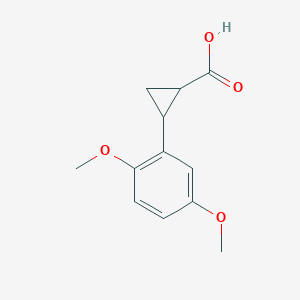
amine](/img/structure/B3215026.png)